2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester
Overview
Description
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is a chemical compound with the molecular formula C₁₁H₂₃BO₂Si It is a boronic ester derivative that features both a trimethylsilyl group and an acetylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester typically involves the reaction of trimethylsilylacetylene with boronic acid derivatives. One common method includes the use of boronic acid triisopropyl ester and trimethylsilylacetylene under specific reaction conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield different boronic ester derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a variety of functionalized boronic esters.
Scientific Research Applications
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biological assays.
Medicine: Its derivatives are explored for potential therapeutic applications, including cancer treatment and antimicrobial agents.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester exerts its effects involves its ability to participate in various chemical reactions. The boronic ester moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in Suzuki-Miyaura coupling reactions, where the compound acts as a key intermediate in the formation of carbon-carbon bonds . The trimethylsilyl group provides stability and can be selectively removed under specific conditions, allowing for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: Another boronic acid derivative used in similar coupling reactions.
Vinylboronic acid: A compound with a vinyl group instead of an acetylene moiety.
Allylboronic acid: Contains an allyl group and is used in various organic transformations.
Uniqueness
2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester is unique due to the presence of both the trimethylsilyl and acetylene groups. This combination imparts distinct reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo selective reactions and form stable complexes with various nucleophiles sets it apart from other boronic acid derivatives.
Properties
IUPAC Name |
2-di(propan-2-yloxy)boranylethynyl-trimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23BO2Si/c1-10(2)13-12(14-11(3)4)8-9-15(5,6)7/h10-11H,1-7H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBCQQSJDCHZOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C#C[Si](C)(C)C)(OC(C)C)OC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23BO2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30657046 | |
Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
503565-80-8 | |
Record name | Dipropan-2-yl [(trimethylsilyl)ethynyl]boronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30657046 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Trimethylsilyl)acetylene-1-boronic acid diisopropylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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